Dermatophyte Susceptibility Profile: Chlormidazole vs. Fluconazole and Miconazole
Chlormidazole demonstrates a 10-fold potency advantage against the clinically prevalent dermatophyte Trichophyton rubrum relative to fluconazole, with an MIC of 1 μg/mL versus 10 μg/mL for fluconazole . Against Candida albicans, chlormidazole exhibits an MIC of 10 μg/mL, which is less potent than fluconazole (2 μg/mL) but comparable to miconazole (5 μg/mL) in the same assay system . Against Aspergillus fumigatus, all three agents show MIC values >100 μg/mL, indicating limited utility against this mold species .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against fungal pathogens |
|---|---|
| Target Compound Data | T. rubrum: 1 μg/mL; C. albicans: 10 μg/mL; A. fumigatus: >100 μg/mL |
| Comparator Or Baseline | Fluconazole: T. rubrum 10 μg/mL, C. albicans 2 μg/mL, A. fumigatus 1 μg/mL; Miconazole: T. rubrum 0.5 μg/mL, C. albicans 5 μg/mL, A. fumigatus >100 μg/mL |
| Quantified Difference | Chlormidazole is 10× more potent than fluconazole against T. rubrum (1 vs 10 μg/mL); 5× less potent than fluconazole against C. albicans (10 vs 2 μg/mL); equivalent to miconazole against A. fumigatus (both >100 μg/mL) |
| Conditions | In vitro antifungal susceptibility testing; MIC values reported in μg/mL |
Why This Matters
For procurement targeting dermatophyte-focused research (particularly T. rubrum, the most common cause of tinea pedis and onychomycosis), chlormidazole offers a potency advantage over fluconazole that may influence compound selection for in vitro screening panels.
